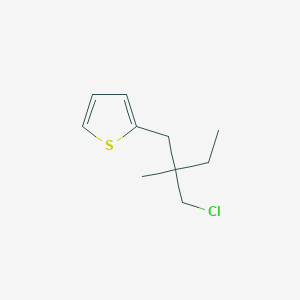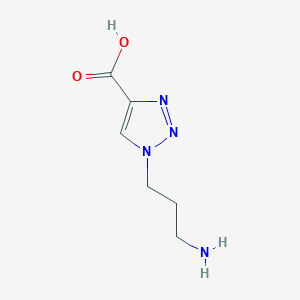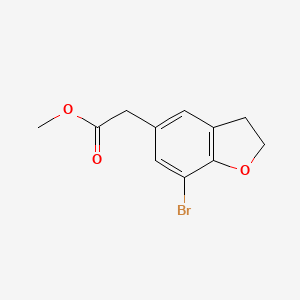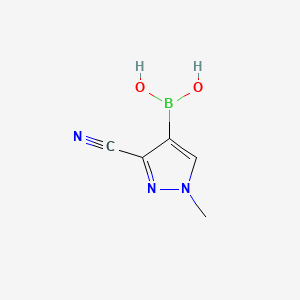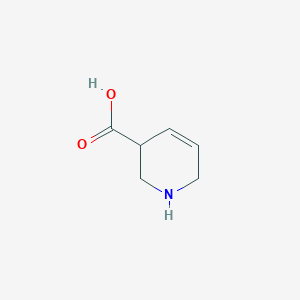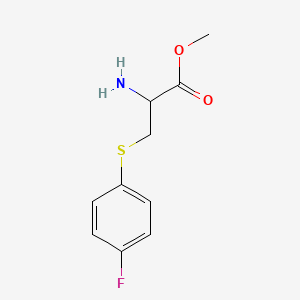
methyl S-(4-fluorophenyl)cysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl S-(4-fluorophenyl)cysteinate is a compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and neuroprotection. This compound is a derivative of cysteine, an amino acid, and features a fluorobenzyl group, which contributes to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-fluorophenyl)cysteinate typically involves the reaction of 4-fluorobenzyl chloride with cysteine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl S-(4-fluorophenyl)cysteinate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl S-(4-fluorophenyl)cysteinate has been studied for its potential neuroprotective effects. Research has shown that it can protect neurons from ischemic injury by modulating oxidative stress and apoptosis pathways . It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
In addition to its neuroprotective properties, this compound has applications in medicinal chemistry as a building block for the synthesis of more complex molecules
Wirkmechanismus
The neuroprotective effects of methyl S-(4-fluorophenyl)cysteinate are primarily mediated through the activation of the PI3K/AKT signaling pathway . This pathway plays a crucial role in cell survival and apoptosis. By activating PI3K/AKT, the compound increases the levels of anti-apoptotic proteins such as Bcl-2 and decreases the levels of pro-apoptotic proteins such as Bax and Bim . Additionally, it reduces oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Vergleich Mit ähnlichen Verbindungen
Methyl S-(4-fluorophenyl)cysteinate can be compared to other cysteine derivatives and fluorobenzyl compounds. Similar compounds include:
Methyl S-(4-fluorobenzyl)-L-cysteinate: Another cysteine derivative with similar neuroprotective properties.
S-allyl-L-cysteine: Known for its antioxidant and anti-inflammatory effects.
Gallic acid conjugates: These compounds also exhibit neuroprotective and antioxidant properties.
Eigenschaften
Molekularformel |
C10H12FNO2S |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-fluorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12FNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI-Schlüssel |
SHUFGWZQVFHFPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CSC1=CC=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


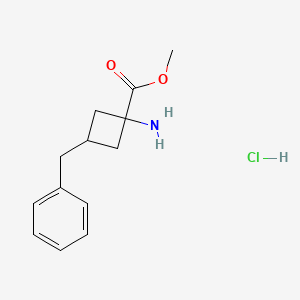

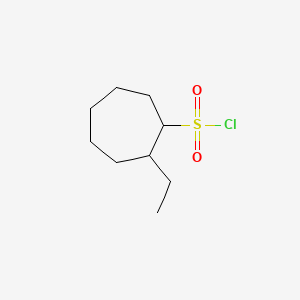
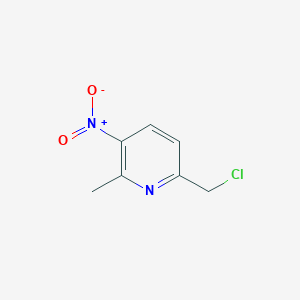

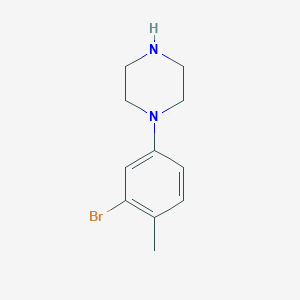

![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
